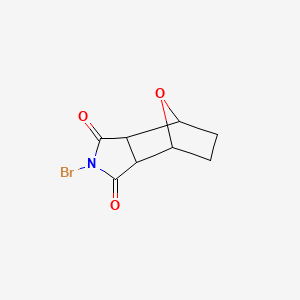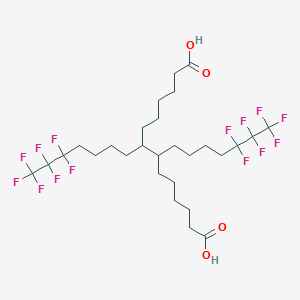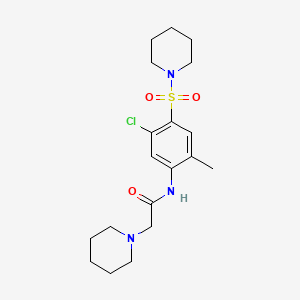![molecular formula C9H16O2 B14462047 2-Methyl-1,6-dioxaspiro[4.5]decane CAS No. 73046-14-7](/img/structure/B14462047.png)
2-Methyl-1,6-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,6-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing a spiro carbon atom that connects two rings: a five-membered furan ring and a six-membered pyran ring. This compound is notable for its presence in various natural products and its biological activity, making it a subject of interest in organic chemistry and related fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1,6-dioxaspiro[4.5]decane can be synthesized through several methods. One common approach involves the use of d-fructose as a starting material. The synthesis typically includes the following steps:
Wittig Reaction: This step involves the formation of an alkene from a carbonyl compound using a phosphonium ylide.
Reduction: The alkene is then reduced to form a diol.
Spiroketalation: The diol undergoes cyclization to form the spiroacetal structure.
Industrial Production Methods
While specific industrial production methods for 2-Methyl-1,6-dioxaspiro[4These methods often involve the use of readily available starting materials and efficient catalytic processes to achieve high yields and stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,6-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: Substitution reactions can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,6-dioxaspiro[4.5]decane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, as a component of pheromones, it binds to olfactory receptors in insects, triggering behavioral responses. In the case of its antibiotic properties, the compound may interfere with bacterial cell wall synthesis or protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Lacks the methyl group at the 2-position, which can affect its biological activity and chemical reactivity.
1,7-Dioxaspiro[5.5]undecane:
2-Ethyl-1,6-dioxaspiro[4.5]decane: Similar structure with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Uniqueness
2-Methyl-1,6-dioxaspiro[4.5]decane is unique due to its specific spiroacetal structure and the presence of the methyl group at the 2-position. This structural feature contributes to its distinct biological activity and makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73046-14-7 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-methyl-1,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-6-9(11-8)5-2-3-7-10-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
JQEFEBJVAHPKHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(O1)CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)


![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)

